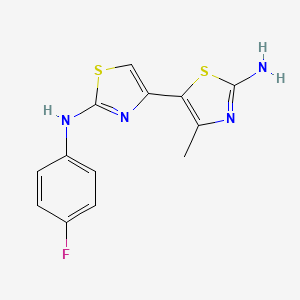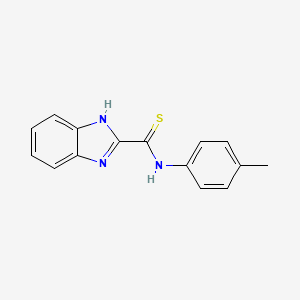
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as “LY294002” and is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a signaling enzyme that plays a crucial role in several cellular processes.
作用機序
LY294002 works by inhibiting the activity of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is activated by various growth factors and cytokines, which leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth and survival. LY294002 binds to the ATP-binding site of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
LY294002 has been shown to have several biochemical and physiological effects. Inhibition of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling by LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells. LY294002 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, which makes it a valuable tool for studying the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. LY294002 is also stable and can be easily synthesized in large quantities. However, LY294002 has some limitations for lab experiments. It is not a specific inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, and can also inhibit other kinases, which can lead to off-target effects. In addition, LY294002 can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
LY294002 has several potential future directions for scientific research. One area of research is the development of more specific and potent inhibitors of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. Another area of research is the identification of new targets downstream of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling pathways, which can lead to the development of new therapies for diseases such as cancer and diabetes. LY294002 can also be used in combination with other drugs to enhance their efficacy and reduce toxicity. Overall, LY294002 has the potential to be a valuable tool for scientific research and the development of new therapies for various diseases.
合成法
LY294002 is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 6-chloro-2H-chromen-2-one with morpholine and diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields LY294002 as a white solid, which can be purified using column chromatography.
科学的研究の応用
LY294002 has been extensively used in scientific research to study the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a signaling enzyme that is involved in several cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIPSNQSMMHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)


![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)
![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)

![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)





![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)